2'-Amino-biphenyl-4-OL
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Overview
Description
2’-Amino-biphenyl-4-OL is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an amino group attached to one ring and a hydroxyl group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-biphenyl-4-OL typically involves the reaction of biphenyl derivatives with appropriate reagents. One common method includes the use of polyaniline derivatives and phenylhydrazine derivatives in the presence of a phthalocyanine metal complex catalyst. The reaction is carried out in a solvent at temperatures ranging from 20°C to 80°C .
Industrial Production Methods: Industrial production of 2’-Amino-biphenyl-4-OL may involve scalable synthesis techniques such as the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, and Friedel–Crafts reactions . These methods allow for the efficient production of biphenyl derivatives on a large scale.
Chemical Reactions Analysis
Types of Reactions: 2’-Amino-biphenyl-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .
Scientific Research Applications
2’-Amino-biphenyl-4-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Amino-biphenyl-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may exert antimicrobial effects by disrupting bacterial cell membranes and interfering with intracellular processes . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
4’-Hexyloxybiphenyl-4-ol: Used in liquid crystal applications.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Known for its antimicrobial and antioxidant activities.
Uniqueness: 2’-Amino-biphenyl-4-OL is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65975-66-8 |
---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-(2-aminophenyl)phenol |
InChI |
InChI=1S/C12H11NO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H,13H2 |
InChI Key |
XEAJHRZJCLFCSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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